molecular formula C10H16N2O3 B6330933 Poly(ethylene glycol) diacrylamide, (PEG), M.W. 2.000 CAS No. 160556-48-9

Poly(ethylene glycol) diacrylamide, (PEG), M.W. 2.000

Cat. No. B6330933
CAS RN: 160556-48-9
M. Wt: 212.25 g/mol
InChI Key: LFKORVQXDHAIFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

PEG can be synthesized using various methods, such as the reaction between ethylene oxide and ethylene glycol or by polymerization of acrylamide and diacrylamide. Poly(ethylene glycol) diacrylate (PEGDA) oligomers of varying molecular weights were synthesized as described in the literature .


Molecular Structure Analysis

The molecular formula of PEG is C10H16N2O3. The IUPAC name is N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide. The molecular weight is 212.25 g/mol.


Chemical Reactions Analysis

PEG diacrylamide is a biocompatible, hydrophilic polymer commonly used to form crosslinked polymer networks and PEG hydrogels . Crosslinked networks can be formed via radical initiator induced polymerization and photopolymerization . The acrylamide functional groups can also be reacted with thiol-containing peptide crosslinkers to create enzymatically-sensitive crosslinked networks .

Scientific Research Applications

Hydrogels for Biomedical Applications

PEGDA-based hydrogels have been widely investigated for their potential in biomedical applications, including tissue engineering and drug delivery systems. The crosslinking nature of PEGDA allows for the formation of hydrogels that can be finely tuned in terms of mechanical properties and degradation rates. For instance, the incorporation of carbonate groups between PEG units has been studied to produce hydrolytically degradable high molecular PEG-based polycarbonates, addressing the accumulation issues associated with non-degradable high molecular PEG (Meabe, Sardón, & Mecerreyes, 2017).

Surface Modification for Improved Biocompatibility

Modifying the surface properties of biomedical devices with PEGDA can significantly enhance their biocompatibility and reduce antigenicity. Research has shown that architectural modifications of PEG in a "bottlebrush" configuration can minimize anti-PEG antigenicity while preserving the polymer's stealth properties, making it suitable for passivating surfaces of biomedical implants and devices (Joh et al., 2019).

Humidity-Driven Actuators

The humidity responsiveness of PEGDA-based hydrogel films has been explored for creating sensitively humidity-driven actuators. These films can deform and move spontaneously under a humidity gradient, showcasing potential for novel environmental sensors and actuators (Lv et al., 2017).

Alternatives to Overcome PEG Immunogenicity

Despite PEG's wide application in nanomedicine and drug delivery, its immunogenicity poses a significant challenge. Research into PEGDA and its derivatives seeks to address this issue by exploring biodegradable alternatives that retain the beneficial properties of PEG without its drawbacks (Thai Thanh Hoang Thi et al., 2020).

Enhancing Cell Adhesion on PEGDA Films

PEGDA's inherent bio-inertness limits its application in tissue engineering due to poor cell adhesion. Studies have demonstrated that the inclusion of nano-spheres, such as polystyrene, into PEGDA films can modulate cell adhesion and proliferation, thereby expanding its applicability in bioengineering and regenerative medicine (Yang et al., 2016).

Mechanism of Action

Target of Action

Poly(ethylene glycol) diacrylamide, also known as PEGDA, is a linear, homobifunctional crosslinking PEG polymer with two acrylamide groups . It does not have a specific biological target as it is primarily used in the field of materials science rather than in a biological context. Its main targets are other molecules and structures within the material it is incorporated into.

Mode of Action

PEGDA acts by forming crosslinked polymer networks and PEG hydrogels . The acrylamide groups on the PEGDA molecule can undergo polymerization, forming a network of PEGDA molecules linked together. This polymerization can be induced by a radical initiator or by photopolymerization .

Biochemical Pathways

Pegda hydrogels can be used as a matrix for cell culture and tissue engineering, where they provide a three-dimensional environment that can support cell growth and differentiation .

Result of Action

The primary result of PEGDA’s action is the formation of a crosslinked polymer network or hydrogel . These materials have many applications, including use as scaffolds in tissue engineering, as matrices for controlled drug release, and as components in bioadhesives and biosensors .

Action Environment

The action of PEGDA can be influenced by various environmental factors. For example, the degree of crosslinking and the properties of the resulting hydrogel can be controlled by adjusting the concentration of PEGDA and the conditions of polymerization . Additionally, the stability of PEGDA and its hydrogels can be affected by factors such as temperature, pH, and the presence of degrading enzymes .

properties

IUPAC Name

N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-3-9(13)11-5-7-15-8-6-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKORVQXDHAIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCOCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide

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